Grandisine B
CAS No.:
Cat. No.: VC1852685
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H22N2O |
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Molecular Weight | 258.36 g/mol |
IUPAC Name | (1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one |
Standard InChI | InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1 |
Standard InChI Key | QVHSEEKPJUZQLM-TZQJONAQSA-N |
Isomeric SMILES | C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4 |
Canonical SMILES | CC1CC2CC(=O)C1C(=N2)C3=CCCN4C3CCC4 |
Introduction
Chemical Identity and Properties
Basic Chemical Information
Grandisine B is characterized by the following chemical and physical properties:
Property | Value |
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Molecular Formula | C₁₆H₂₂N₂O |
Molecular Weight | 258.36 g/mol |
IUPAC Name | (1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one |
CAS Number | Not explicitly provided in available literature |
PubChem CID | 11402679 |
The compound contains a ketone functional group (C=O) and two nitrogen atoms within its heterocyclic structure, contributing to its unique chemical properties and biological activity .
Structural Characteristics
Grandisine B possesses a distinctive molecular structure characterized by the unique combination of isoquinuclidinone and indolizidine groups within a single molecule . This structural arrangement contributes to its biological activity and synthetic complexity. The molecule contains:
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An indolizidine ring system (bicyclic structure with nitrogen at the bridgehead)
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An isoquinuclidinone moiety (a 2-azabicyclo[2.2.2]oct-2-en-5-one system)
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A methyl substituent at the 8-position of the azabicyclic system
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Four stereogenic centers that define its three-dimensional configuration
The structural representation can be expressed through various chemical notations:
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SMILES Notation: C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4
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InChI: InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1
Natural Sources and Isolation
Botanical Origin
Grandisine B was originally isolated from the leaves of Elaeocarpus grandis (family Elaeocarpaceae), a rainforest tree native to Australia . The Elaeocarpaceae family has been a rich source of structurally diverse alkaloids, with over 50 years of phytochemical investigation yielding numerous bioactive compounds .
Additionally, Grandisine B has been reported in Elaeocarpus angustifolius , suggesting its presence may extend to other members of the Elaeocarpus genus. A phytochemical analysis of Elaeocarpus sphaericus (locally known as genitri) seeds using LC-MS also detected Grandisine B at approximately 0.86% content .
Isolation and Characterization
The isolation of Grandisine B was first reported in 2005 alongside Grandisine A and the known alkaloid (-)-isoelaeocarpiline . The structures of these compounds were determined through comprehensive 1D and 2D NMR spectroscopy . The structural elucidation revealed the compound's unique molecular architecture, which combines features previously unseen in natural products chemistry .
Total Synthesis
Synthetic Approaches
The complex structure of Grandisine B has attracted considerable interest from synthetic organic chemists, resulting in several reported total syntheses:
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The first total synthesis of Grandisine B was reported in 2009, alongside syntheses of Grandisines D and F .
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James D. Cuthbertson completed a PhD thesis in 2011 focused on new routes to indolizidine alkaloids, including the total synthesis of (-)-Grandisine B .
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A flexible synthetic approach to Grandisine alkaloids was developed, utilizing a common key intermediate to access multiple members of the family .
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Novel methodologies including formic acid-mediated alkyne/acetal cyclization have been applied to synthesize the heterocyclic scaffolds present in Grandisine B .
Key Synthetic Strategies
The total synthesis of Grandisine B has employed several innovative strategies:
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Construction of the isoquinuclidinone moiety through intramolecular imine formation
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Development of a Brønsted acid-mediated Morita–Baylis–Hillman (MBH) reaction for stereoselective construction of key intermediates
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Utilization of one-pot amination/cyclization sequences using aqueous ammonia to build bicyclic lactam frameworks
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Formation of the tetracyclic ring system through stereoselective ring closure of enolates generated by 1,4-addition reactions
A particularly interesting aspect of Grandisine B synthesis is the biomimetic approach. Research has explored whether Grandisine B might be formed through biomimetic total synthesis from Grandisine D, or whether it could potentially be an isolation artifact . This investigation provides insights into the natural biosynthetic pathways that may produce these complex alkaloids.
Related Compounds and Structure-Activity Relationships
The Grandisine Alkaloid Family
Grandisine B belongs to a larger family of structurally related indolizidine alkaloids isolated from Elaeocarpus species. This family includes:
Alkaloid | Key Structural Features | Reported Biological Activity |
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Grandisine A | Unique tetracyclic skeleton | Delta-opioid receptor binding |
Grandisine B | Isoquinuclidinone + indolizidine | Delta-opioid receptor binding |
Grandisine C | Isomeric with rudrakine | Delta-opioid receptor (IC50 14.6 μM) |
Grandisine D | Contains a cyclohexenone moiety | Delta-opioid receptor (IC50 1.65 μM) |
Grandisine E | Novel tetracyclic ring system | Not specified in search results |
Grandisine F | 14-amino analogue of Grandisine C | Delta-opioid receptor (IC50 1.55 μM) |
Grandisine G | Piperidine attached to indolizidine | Delta-opioid receptor (IC50 75.4 μM) |
These compounds share structural similarities but exhibit variations in their three-dimensional architecture and substitution patterns, leading to differences in biological activity .
Structure-Activity Insights
The structure-activity relationships among the grandisine alkaloids provide valuable insights into the structural requirements for delta-opioid receptor binding. Based on the reported IC50 values, Grandisines D and F appear to have the highest affinity among the characterized family members, with values of 1.65 μM and 1.55 μM, respectively . This suggests that certain structural modifications can enhance receptor binding, potentially guiding future medicinal chemistry efforts to develop optimized analogues.
The known alkaloid (-)-isoelaeocarpiline, often isolated alongside grandisines, also shows affinity for the delta-opioid receptor (IC50 9.9 μM) , providing additional structural points of comparison for understanding binding requirements.
Current Research and Future Directions
Research on Grandisine B continues to evolve along several fronts:
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Medicinal Chemistry: Development of synthetic analogues with enhanced potency, selectivity, or pharmacokinetic properties remains an active area of investigation .
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Pharmacological Profiling: Further characterization of the pharmacological effects of Grandisine B beyond delta-opioid receptor binding, including potential impacts on other neurotransmitter systems or cellular pathways .
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Synthetic Methodology: Continued refinement of synthetic approaches to access Grandisine B and related structures more efficiently, enabling larger-scale production for advanced studies .
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Biosynthetic Investigations: Exploration of the natural biosynthetic pathways that produce these complex alkaloids in Elaeocarpus species, potentially informing bioinspired synthetic strategies .
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Ethnobotanical Context: Investigation of traditional uses of Elaeocarpus species and correlation with known bioactive constituents like Grandisine B .
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